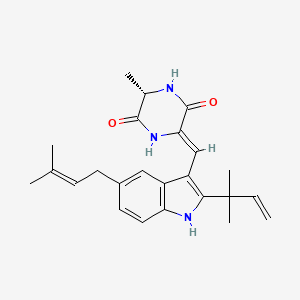

isoechinulin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoechinulin A is a bioactive secondary metabolite belonging to the class of diketopiperazine alkaloids. It is primarily isolated from marine-derived fungi, particularly from the genus Aspergillus and Nigrospora . This compound has garnered significant attention due to its diverse biological activities, including radical scavenging, ultraviolet-A protection, immunosuppressive, and antibacterial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The total synthesis of isoechinulin A has been achieved through a series of complex organic reactions. One notable synthetic route involves the use of a regiocontrolled Stille cross-coupling reaction of an allylindium reagent . This method allows for the precise formation of the indole and diketopiperazine units, which are crucial structural components of this compound.

Industrial Production Methods

This compound is typically produced through the fermentation of marine-derived fungi. The fungal strains are cultured in suitable media, and the compound is extracted using solvents such as ethyl acetate. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to isolate this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Isoechinulin A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the indole unit, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can affect the diketopiperazine ring, altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced or modified biological activities compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

Isoechinulin A has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying the synthesis and reactivity of diketopiperazine alkaloids.

Biology: this compound is used to investigate the biological pathways and mechanisms of marine-derived secondary metabolites.

Wirkmechanismus

Isoechinulin A exerts its effects through various molecular mechanisms:

Radical Scavenging: It neutralizes free radicals by donating hydrogen atoms, thereby preventing oxidative damage to cells.

Immunosuppressive Activity: this compound modulates immune responses by inhibiting the activation of certain immune cells and cytokine production.

Antibacterial Activity: The compound disrupts bacterial cell membranes and inhibits essential bacterial enzymes, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Isoechinulin A is part of a larger family of isoechinulin-type alkaloids, which include:

- Neoechinulin A

- Preechinulin

- Tardioxopiperazine A

- Variecolorin L

These compounds share similar structural features, such as the indole and diketopiperazine units, but differ in their side chains and functional groups . This compound is unique due to its specific combination of these structural elements, which contribute to its distinct biological activities .

Eigenschaften

CAS-Nummer |

60422-87-9 |

|---|---|

Molekularformel |

C24H29N3O2 |

Molekulargewicht |

391.5 g/mol |

IUPAC-Name |

(3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5-(3-methylbut-2-enyl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione |

InChI |

InChI=1S/C24H29N3O2/c1-7-24(5,6)21-18(13-20-23(29)25-15(4)22(28)27-20)17-12-16(9-8-14(2)3)10-11-19(17)26-21/h7-8,10-13,15,26H,1,9H2,2-6H3,(H,25,29)(H,27,28)/b20-13-/t15-/m0/s1 |

InChI-Schlüssel |

ZHKHUDVCZTVZPU-HYTQYMIGSA-N |

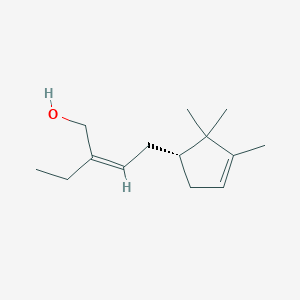

Isomerische SMILES |

C[C@H]1C(=O)N/C(=C\C2=C(NC3=C2C=C(C=C3)CC=C(C)C)C(C)(C)C=C)/C(=O)N1 |

Kanonische SMILES |

CC1C(=O)NC(=CC2=C(NC3=C2C=C(C=C3)CC=C(C)C)C(C)(C)C=C)C(=O)N1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,3aR,6S,6aS)-3-[benzyl(methyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773997.png)

![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12774089.png)